

Application Notes: Assessing Cell Viability Following SD-208 Treatment

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Compound of Interest

Compound Name: SD-1008

Cat. No.: B1216474

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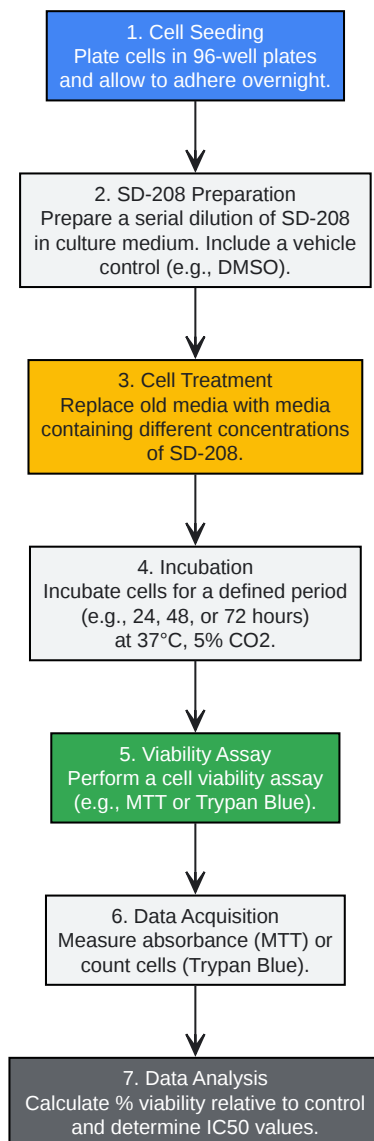
Introduction

SD-208 is a potent and selective, ATP-competitive inhibitor of the Transforming Growth Factor- β Receptor I (TGF- β RI), also known as Activin Receptor-Like Kinase 5 (ALK5), with an IC₅₀ value of 48 nM[1]. By inhibiting the TGF- β RI kinase, SD-208 effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby antagonizing the canonical TGF- β signaling pathway[2][3]. This pathway is crucial in regulating numerous cellular processes, including proliferation, differentiation, apoptosis, and migration[4][5][6]. Due to the frequent dysregulation of TGF- β signaling in various pathologies, particularly cancer, SD-208 is a valuable tool for researchers and drug development professionals investigating the therapeutic potential of TGF- β inhibition.

Mechanism of Action: Inhibition of the TGF- β Signaling Pathway

The TGF- β signaling cascade is initiated when a TGF- β ligand binds to the TGF- β Type II receptor (TGF- β RII). This binding recruits and activates the Type I receptor (TGF- β RI), forming a heterotetrameric complex[5][7]. The activated TGF- β RII then phosphorylates the TGF- β RI, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad4[8]. This entire complex translocates to the nucleus, where it interacts with other transcription factors to regulate the expression of target genes involved in various cellular functions[4][8]. SD-208 exerts its effect by directly inhibiting the kinase activity of TGF- β RI,

preventing the phosphorylation of Smad2/3 and halting the downstream signaling cascade[2]
[3].



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